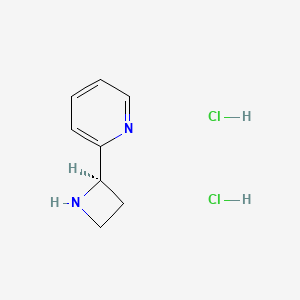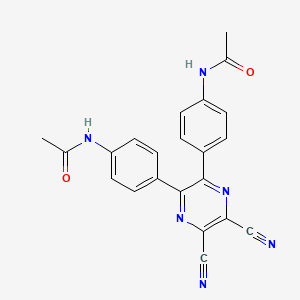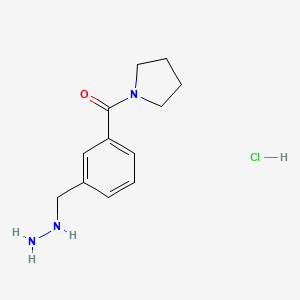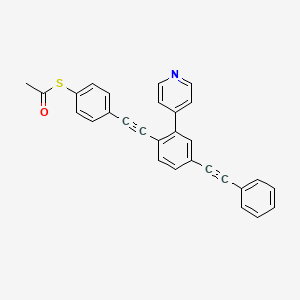
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate: is a complex organic compound known for its unique structural properties It features a combination of phenyl, pyridinyl, and ethynyl groups, making it a subject of interest in various fields of chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate typically involves multiple steps, starting from readily available starting materials. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethylene or ethane.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C
Substitution: Nucleophiles like sodium azide or thiols in polar solvents, elevated temperatures
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethylene or ethane derivatives
Substitution: Formation of substituted pyridinyl derivatives
科学的研究の応用
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethynyl and pyridinyl groups play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding.
類似化合物との比較
Similar Compounds
- Phenyl(pyridin-4-yl)methanone
- (S)-1-(4-(pyridin-4-yl)phenyl)ethan-1-ol
Uniqueness
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate is unique due to its combination of phenyl, pyridinyl, and ethynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity to molecular targets and greater versatility in chemical reactions.
特性
分子式 |
C29H19NOS |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
S-[4-[2-[4-(2-phenylethynyl)-2-pyridin-4-ylphenyl]ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C29H19NOS/c1-22(31)32-28-15-11-24(12-16-28)9-13-26-14-10-25(8-7-23-5-3-2-4-6-23)21-29(26)27-17-19-30-20-18-27/h2-6,10-12,14-21H,1H3 |
InChIキー |
ZEMGQWGGFOEVDJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


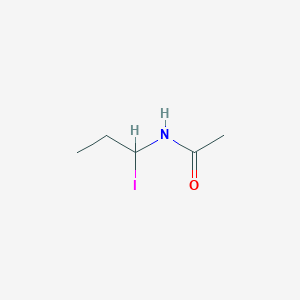
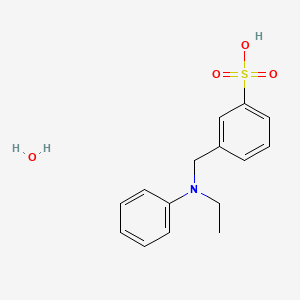
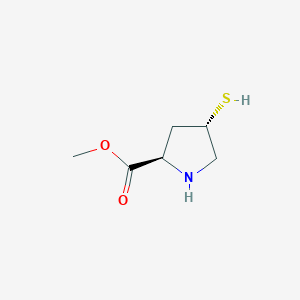
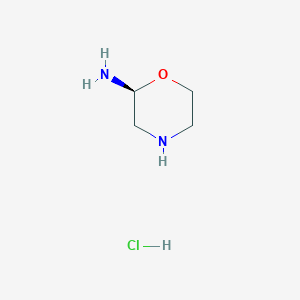
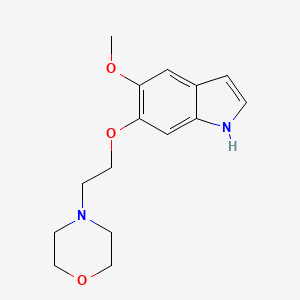
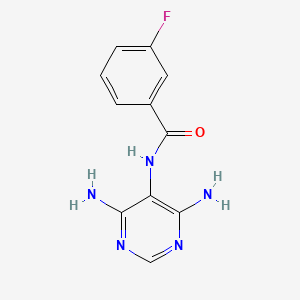
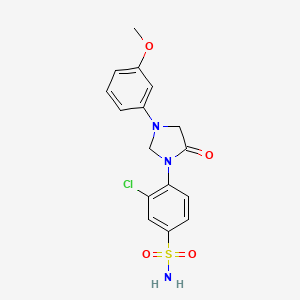
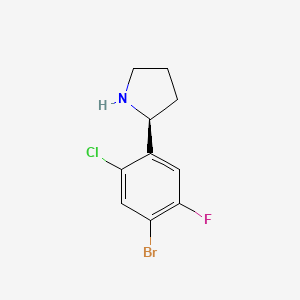
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
